N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-25-16(11-12-23-25)15-8-6-14(7-9-15)10-13-24-29(26,27)18-5-3-2-4-17(18)28-19(20,21)22/h2-9,11-12,24H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGKXBHPJARSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a trifluoromethoxy group, a sulfonamide moiety, and a pyrazole ring, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 421.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.44 g/mol |
| CAS Number | Not specified |
Research indicates that compounds with sulfonamide and pyrazole functionalities often exhibit anti-inflammatory , antimicrobial , and anticancer properties. The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Antimicrobial Activity : The sulfonamide moiety is known for its bacteriostatic properties, particularly against Gram-positive bacteria.
- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells, particularly through the inhibition of specific kinases involved in cell proliferation.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of related compounds:
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines (MCF-7 for breast cancer). The results indicated significant cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics such as cisplatin .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties against multiple strains of bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A derivative of this compound was tested for its ability to reduce inflammation in animal models of arthritis. Results showed a significant reduction in joint swelling compared to controls, supporting its potential use in treating inflammatory diseases.
- Case Study on Anticancer Properties :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Chloro vs. Trifluoromethoxy Substitution
- 3-Chloro-2-Methyl Analog (CAS 2640885-63-6) : Replaces the trifluoromethoxy group with chloro (-Cl) and methyl (-CH₃) substituents. This compound (C₁₉H₂₀ClN₃O₂S, MW 389.9) exhibits reduced molecular weight and lipophilicity compared to the target (MW ~429.4) due to the absence of the heavier OCF₃ group. The chloro substituent is less electron-withdrawing than OCF₃, which may alter reactivity in nucleophilic substitution or metabolic pathways .
Trifluoromethyl-Pyrazole Derivatives
- 4-(5-(Furan-2-yl)-3-Trifluoromethyl-1H-Pyrazol-1-yl)Benzenesulfonamide: Features a trifluoromethyl (-CF₃) group on the pyrazole and a furan substituent. This compound (C₁₄H₁₀F₃N₃O₃S, MW 357.3) has a simpler structure but lacks the ethyl linker and OCF₃ group, reducing steric bulk compared to the target .
Modifications in the Sulfonamide Linker
Ethyl vs. Piperazine Linkers
- Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (Compound 10h) : Contains a thiazole-piperazine-urea scaffold with a trifluoromethoxy group (C₂₆H₂₇F₃N₆O₄S, MW 564.2). The urea and piperazine moieties introduce hydrogen-bonding and basicity, contrasting with the target’s sulfonamide-ethyl linker. The OCF₃ group here is part of a phenylureido side chain, suggesting divergent biological targets compared to the target’s sulfonamide core .
Amide vs. Sulfonamide Functionalization
- 3-(2-Fluorophenyl)-N-{2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethyl}Propanamide (CAS 2640977-41-7) : Replaces the sulfonamide with a propanamide group (C₂₁H₂₂FN₃O, MW 351.4). The amide linkage may reduce acidity compared to sulfonamides, affecting solubility and protein binding. The fluorophenyl group introduces steric and electronic differences .
Pyrazole Ring Modifications
Methyl vs. Trifluoromethyl Pyrazole Derivatives
- N-(2-Methoxybenzyl)-2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole-4-Carboxamide (CAS 955976-77-9) : Incorporates a trifluoromethyl-pyrazole-thiazole hybrid (C₁₇H₁₅F₃N₄O₂S, MW 408.4). The trifluoromethyl group enhances metabolic stability, while the thiazole-carboxamide introduces a planar heterocycle, contrasting with the target’s linear ethyl-phenyl-pyrazole design .
Data Table: Key Structural and Physicochemical Comparisons
Research Implications
- Electronic Effects : The OCF₃ group in the target compound likely enhances metabolic stability and membrane permeability compared to chloro or methyl analogs .
- Pyrazole Diversity : Methyl-substituted pyrazoles (target) offer steric hindrance, while trifluoromethyl or furan-containing derivatives () may alter π-stacking or solubility .
Preparation Methods
Suzuki-Miyaura Coupling for Pyrazole-Phenyl Bond Formation
Aryl halides and pyrazole boronic esters are coupled using palladium catalysts. For example:
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Reactants : 4-Bromophenethylamine (1.0 eq) and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DMF/H₂O (4:1), 100°C, 12 hours.
-
Yield : 68% after column chromatography (SiO₂, EtOAc/hexanes).
Spectroscopic Validation :
Reductive Amination for Ethyl Linker Installation
An alternative route employs reductive amination:
-
Reactants : 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) and ethylamine (1.5 eq).
-
Conditions : NaBH₃CN (1.2 eq), MeOH, 25°C, 6 hours.
Sulfonamide Bond Formation
The final step involves reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine:
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Conditions : Dichloromethane (DCM), triethylamine (2.0 eq), 0°C → 25°C, 4 hours.
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Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and solvent evaporation.
Characterization Data :
-
APCI-MS m/z : 454.1 [M+H]⁺.
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.0 Hz, 1H), 7.78–7.72 (m, 3H), 7.45 (d, J = 8.4 Hz, 2H), 6.53 (s, 1H), 3.92 (s, 3H), 3.25 (t, J = 7.2 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H).
Optimization Strategies and Challenges
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization requires careful control of reaction parameters such as temperature, solvent selection, and catalyst choice. Multi-step routes involving palladium-catalyzed coupling (for pyrazole-phenyl linkage) or sulfonamide formation (via nucleophilic substitution) are typical . Column chromatography and recrystallization are critical for purification. Monitoring intermediate purity via TLC or HPLC ensures minimal side products. Adjusting stoichiometry of reagents like K₂CO₃ in N,N-dimethylformamide (DMF) can enhance reaction efficiency .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms proton environments and trifluoromethoxy group placement. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) . X-ray crystallography (using SHELX programs) resolves 3D conformation, critical for understanding steric effects .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies involve exposing the compound to stressors like heat, light, and humidity. Accelerated degradation experiments (e.g., 40°C/75% RH) paired with HPLC analysis track decomposition products. Oxidation resistance can be tested using agents like H₂O₂, while hydrolysis studies in acidic/basic buffers reveal susceptibility to sulfonamide bond cleavage .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and biological interactions?
Density Functional Theory (DFT) calculates electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Multiwfn software visualizes electron localization (ELF) and performs topology analysis for charge distribution . Molecular docking (AutoDock, Schrödinger) models interactions with targets like enzymes, using crystallographic data (e.g., PDB files) to refine binding poses .
Q. What strategies resolve discrepancies between experimental and computational data on molecular geometry?
Cross-validate computational models (e.g., Gaussian-optimized structures) with experimental X-ray crystallography results. SHELXL refines crystallographic data to adjust bond lengths/angles, while ORTEP-3 generates graphical representations for visual comparison . Discrepancies in torsional angles may require re-evaluating solvent effects or dispersion corrections in DFT calculations .
Q. How to design SAR studies to identify critical functional groups for biological activity?
Systematically modify structural motifs:
- Replace the trifluoromethoxy group with -OCH₃ or -CF₃ to assess hydrophobicity.
- Substitute the pyrazole ring with triazole or imidazole to test heterocyclic effects.
- Introduce electron-withdrawing/donating groups on the benzene-sulfonamide moiety. Screen derivatives in assays (e.g., enzyme inhibition, cell viability) and correlate results with computed descriptors (logP, polar surface area) .
Q. What methodologies enable crystallographic analysis of fluorinated intermediates during synthesis?
Fluorinated intermediates (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) require low-temperature X-ray diffraction to mitigate disorder. SHELXD/SHELXE resolve heavy-atom positions, while SHELXPRO refines fluorine placement using anisotropic displacement parameters. Synchrotron radiation improves data resolution for high-Z elements like fluorine .
Methodological Notes
- Crystallography Workflow : Use SHELX suite for structure solution (SHELXD), refinement (SHELXL), and visualization (ORTEP-3) .
- Computational Tools : Multiwfn for electron density analysis; Gaussian/PyMol for docking .
- Synthetic Pitfalls : Fluorinated reagents (e.g., trifluoromethoxybenzene derivatives) may require inert atmospheres to prevent moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
